Cas no 1122-58-3 (4-Dimethylaminopyridine)

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst widely used in organic synthesis, particularly in acylation and esterification reactions. Its strong electron-donating dimethylamino group enhances reactivity, enabling efficient catalysis under mild conditions. DMAP is favored for its ability to accelerate reactions with high selectivity and yield, often outperforming traditional catalysts like pyridine. It is commonly employed in peptide coupling, pharmaceutical synthesis, and polymer chemistry. The compound’s stability and solubility in organic solvents further contribute to its utility in laboratory and industrial applications. DMAP’s versatility and efficiency make it a valuable tool for chemists seeking to optimize synthetic pathways.
4-Dimethylaminopyridine structure
4-Dimethylaminopyridine structure
Product Name:4-Dimethylaminopyridine
CAS No:1122-58-3
MF:C7H10N2
MW:122.167701244354
MDL:MFCD00006418
CID:40822
PubChem ID:14284
Update Time:2025-07-03

4-Dimethylaminopyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Dimethylaminopyridine
    • 2,6-DICHLOROPYRIDINE
    • AURORA KA-6495
    • 4-(dimethylamino)-pyridin
    • 4-Dimethylaminepyridine
    • gamma-(Dimethylamino)pyridine
    • N,N-Dimethyl-4-aminopyridine
    • n,n-dimethyl-4-pyridinamin
    • p-Dimethylaminopyridine
    • Pyridine, 4-(dimethylamino)-
    • 4-(DIMETHYLAMINO)PYRIDINE SOLUTION
    • N,N'-DIMEHTYL-4-PYRIDINAMINE
    • 4-(Dimethylamino)PyridineForSynthesis
    • 4-Dimethylaminopyridine,&gt
    • Dmap(4-Dimethylaminopyridine)
    • 4-Pyridinamine, N,N-dimethyl-
    • 4,4-dimethylaminopyridine
    • 4-(Dimethylamino)pyridine
    • N-(4-pyridyl)dimethylamine
    • 4-(N,N-DIMETHYLAMINO)-PYRIDINE
    • DIMETHYLAMINOPYRIDINE, 4-(AS)
    • DMAP
    • Tetrabutyl ammonium bromide(TBAB)
    • C7H10N2
    • 26DCLPY
    • 4-(Dimethylamino)pyridine,N,N-Dimethylpyridin-4-amine,DMAP
    • 4-Dimethylami
    • 4-Dimethylaminopyrid
    • DMAP solution
    • N,N-Dimethylpyridin-4-amine DMAP
    • N,N-Dimethylpyridin-4-amine
    • imethylaminopyridine
    • N,N-DIMETHYL-4-PYRIDINAMINE
    • 4-DIMETHYLAMINO PYRIDINE
    • 4-dimethylamino-pyridine
    • dimethylpyridin-4-ylamine
    • 4-(dimethylamino)-pyridine
    • 4-(n,n-dimethylamino)pyridine
    • 4-Dimeth
    • 4-dimethylaminopyridme
    • dimethyl-pyridin-4yl-amine
    • InChI=1/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H
    • 4-(N,N-dimethyl amino)pyridine
    • NCGC00257546-01
    • 4-(N, N-dimethylamino)-pyridine
    • 4-dimetylamino- pyridine
    • 4-(N, N-dimethylamino)pyridine
    • N,N-dimethyl-N-(4-pyridinyl)amine
    • 4-(Dimethylamino)pyridine, ReagentPlus(R), >=99%
    • 4-(Dimethylamino)pyridine, pharmaceutical impurity standard
    • HY-Y1089
    • 4-(Dimethylamino)pyridine, purum, >=98.0% (NT)
    • VALACICLOVIR HYDROCHLORIDE HYDRATE IMPURITY G [EP IMPURITY]
    • AM20050674
    • (4-DMAP);4-Dimethylaminopyridine
    • NS00008104
    • EN300-20577
    • 4-(N,N-dimethyl-amino)pyridine
    • 4-(dimethyl)aminopyridine
    • para-N,N-dimethylamino-pyridine
    • p-(dimethylamino)-pyridine
    • 4-dimetylamino-pyridine
    • 4-dimethylaminopyridine-
    • n,n-dimethylpyridin-4-amin
    • DMAP [MI]
    • 4-(Dimethylamino-)pyridine
    • Tox21_302184
    • 4-(dimethylarnino)pyridine
    • 4-(Dimethylamino)pyridine; >99%
    • MFCD00006418
    • N,N dimethyl-4-pyridinamine
    • 4-(dimethylamino)pryidine
    • 4 -dimethylaminopyridine
    • p-dimethylamino-pyridine
    • 4-di methylaminopyridine
    • N,N-dimethyl-4-pyridineamine
    • FT-0725083
    • dimethyl-pyridin-4-yl-amine
    • 4(N,N-dimethylamino)pyridine
    • N,N-dimethylpyridin -4-amine
    • 4-dimethylaminopridine
    • p-dimethylamino pyridine
    • JGD
    • 4-DMAP
    • 4-(dimethyamino)pyridine
    • 4-(dimethlyamino)-pyridine
    • 4-Dimethykaminopyridine (DMAP)
    • N,N-dimethylpyridine-4-amine
    • N,N-dimethyl-pyridin-4-yl-amine
    • PD074147
    • 4-dimethylaminopyridin
    • SB40777
    • N,N-dimethyl 4-pyridinamine
    • A15124
    • 4-(Dimethylamino)pyridine, puriss., >=99.0% (NT)
    • 4(dimethylamino)pyridine
    • 4-dimethyaminopyridine
    • Q-200466
    • 4-(N
    • 4-(dimethyl amino)pyridine
    • 4-dimethylamino pyridin
    • 4-(N,N dimethylamino)-pyridine
    • Z104478964
    • 4-(dimethyl-amino)-pyridine
    • 4-di-methylaminopyridine
    • 4-(N,N'-dimethylamino)pyridine
    • CAS-1122-58-3
    • 4-(Dimethylamino)pyridine, prilled, 99%
    • 4-Dimethylaminopyr
    • 4-dimethylamino- pyridine
    • 4-(dimethylamino)pyridine (DMAP)
    • N, N-dimethyl-4-aminopyridine
    • F0001-0270
    • 4dimethylaminopyridine
    • Valaciclovir impurity G
    • AC-13385
    • 4-dimethylamine pyridine
    • 4-(dimethyiamino)pyridine
    • n,n'-dimethyl-4-pyridinamine
    • 4--(N,N'-dimethylamino) pyridine
    • N,N-Dimethy-4-aminopyridine
    • para-(N,N-dimethylamino) pyridine
    • PFP1R6P0S8
    • p-N,N-dimethylaminopyridine
    • CHEMBL3561645
    • DMAP pound>>N,N-Dimethylpyridin-4-amine
    • BCP26534
    • para-dimethylaminopyridine
    • Valaciclovir impurity G, European Pharmacopoeia (EP) Reference Standard
    • VALACICLOVIR HYDROCHLORIDE IMPURITY G [EP IMPURITY]
    • 4-dimethylarninopyridine
    • BDBM50556493
    • dimethyl-4-pyridylamine
    • 4-(Dimethylamino)pyridine, ChemDose(TM) tablets, Loading: 0.04 mmol tablet.
    • FT-0602715
    • 887925-31-7
    • 4-dimethylaminopiridine
    • EINECS 214-353-5
    • 4-dimethylaminopryidine
    • CX1367
    • DTXSID0044369
    • 4-dimethlyaminopyridine
    • 4-(n,n,-dimethylamino)pyridine
    • 4(dimethylamino) pyridine
    • SCHEMBL189
    • n,n-dimethyl-4-amino pyridine
    • 4-Dimethylaminopyridine (DMAP)
    • 4-(N, N-dimethylamino) pyridine
    • 4- dimethylaminopyridine
    • AKOS000120170
    • 4-(dimethyl amino) pyridine
    • 4-(dimethyl-amino)pyridine
    • DTXCID8024369
    • 1122-58-3
    • UNII-PFP1R6P0S8
    • 4-di-methylamino-pyridine
    • CS-W008903
    • 4-(N,N-dimethylamino) pyridine
    • STR00352
    • .gamma.-(Dimethylamino)pyridine
    • CHEBI:182593
    • 4-dimethlaminopyridine
    • 4-(N,N-dimethyiamino)pyridine
    • PS-4600
    • 4-dimetylaminopyridine
    • D1450
    • 5-22-09-00112 (Beilstein Handbook Reference)
    • 4(N,N dimethylamino)pyridine
    • 4-(dimethylamino) pyridine
    • BRN 0110354
    • Q229897
    • 4-(N,N-dimetylamino)pyridine
    • dimethylpyridin-4-yl-amine
    • 4-(N,N-dimethyl)aminopyridine
    • 4-dimethylammopyridine
    • 4-(Dimethylamino)- pyridine
    • 4-[dimethylamino]pyridine
    • CCRIS 6176
    • AR-360/40355729
    • N,N-dimethyl-pyridin-4-amine
    • 4-dimethy-laminopyridine
    • BP-21319
    • 4-(N,N-dimethyamino)pyridine
    • 4- (dimethylamino)pyridine
    • 4-(N,N'-dimethylamino) pyridine
    • N,NDimethyl4pyridinamine
    • DA-19672
    • N,NDimethylpyridin4amine
    • DMAP; N4,N4-Dimethylpyridin-4-amine
    • VALACICLOVIR HYDROCHLORIDE IMPURITY G (EP IMPURITY)
    • DB-016064
    • 4-Pyridinamine,N,N-dimethyl-, hydrobromide, hydrate (1:1:2)
    • PYRIDINE, 4-DIMETHYLAMINO-
    • VALACICLOVIR HYDROCHLORIDE HYDRATE IMPURITY G (EP IMPURITY)
    • 4Pyridinamine, N,Ndimethyl
    • pDimethylaminopyridine
    • gamma(Dimethylamino)pyridine
    • Pyridine, 4(dimethylamino)
    • STK865133
    • MDL: MFCD00006418
    • Inchi: 1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3
    • InChI Key: VHYFNPMBLIVWCW-UHFFFAOYSA-N
    • SMILES: N(C)(C)C1C=CN=CC=1
    • BRN: 110354

Computed Properties

  • Exact Mass: 122.08400
  • Monoisotopic Mass: 122.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 75
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 16.1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Solid
  • Density: 0.884 g/mL at 25 °C
  • Melting Point: 108-110 °C (lit.)
  • Boiling Point: 190°C/150mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: n20/D 1.417
  • PH: 11 (60g/l, H2O, 20℃)
  • Solubility: methanol: 50 mg/mL, clear
  • Water Partition Coefficient: 76 g/L (25 ºC)
  • Stability/Shelf Life: Stable. Incompatible with acids, oxidizing agents.
  • PSA: 16.13000
  • LogP: 1.14760
  • pka: pKa (20°): 9.7
  • Merck: 3389
  • Color/Form: 0.5 M in THF
  • Solubility: Soluble in most organic solvents, e.g

4-Dimethylaminopyridine Security Information

4-Dimethylaminopyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Dimethylaminopyridine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Methanol ,  Dichloromethane ;  0 °C; 1 h, 0 °C
Reference
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Production Method 2

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  4 h; overnight, cooled
Reference
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Production Method 3

Reaction Conditions
1.1 Solvents: Benzene ;  heated
Reference
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1.1 Solvents: Tetrahydrofuran ;  30 min, rt
Reference
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Production Method 5

Reaction Conditions
1.1 Solvents: Toluene ;  1 h, 60 °C
Reference
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Production Method 6

Reaction Conditions
1.1 Solvents: Toluene ;  24 h, reflux
Reference
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Production Method 7

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt
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Production Method 10

Reaction Conditions
Reference
Reversible Photocuring of Liquid Hexa-Anthracene Compounds for Adhesive Applications
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Production Method 11

Reaction Conditions
1.1 Solvents: Toluene ;  heated
1.2 Solvents: Toluene ;  heated; rt
Reference
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Production Method 12

Reaction Conditions
1.1 Solvents: Benzene
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Production Method 15

Reaction Conditions
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Production Method 16

Reaction Conditions
1.1 Solvents: Toluene ;  60 °C; 1 h, 60 °C
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Production Method 17

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt
Reference
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Production Method 18

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  heated
Reference
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Production Method 19

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Production Method 20

Reaction Conditions
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Reference
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Production Method 21

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Production Method 22

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Production Method 23

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4-Dimethylaminopyridine Raw materials

4-Dimethylaminopyridine Preparation Products

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Amadis Chemical Company Limited
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4-Dimethylaminopyridine Spectrogram

GC-MS
GC-MS
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

4-Dimethylaminopyridine Related Literature

Additional information on 4-Dimethylaminopyridine

4-Dimethylaminopyridine (CAS No. 1122-58-3): A Versatile Catalyst in Organic Synthesis

4-Dimethylaminopyridine (DMAP), with the CAS number 1122-58-3, is a widely recognized and highly valued compound in the field of organic chemistry. This compound, also known as 4-(dimethylamino)pyridine, is a derivative of pyridine that features a dimethylamino group at the 4-position. DMAP is renowned for its exceptional catalytic properties and its ability to enhance the efficiency and selectivity of various chemical reactions, making it an indispensable tool in both academic research and industrial applications.

The molecular structure of 4-Dimethylaminopyridine consists of a pyridine ring with a dimethylamino group attached to the nitrogen atom at the 4-position. This unique arrangement endows DMAP with strong nucleophilic and basic properties, which are crucial for its catalytic activity. The dimethylamino group acts as an electron-donating moiety, significantly enhancing the nucleophilicity of the nitrogen atom in the pyridine ring. This enhanced nucleophilicity makes DMAP an excellent catalyst for a variety of reactions, including acylation, esterification, and coupling reactions.

In recent years, numerous studies have highlighted the versatility and efficiency of 4-Dimethylaminopyridine in organic synthesis. For instance, a study published in the Journal of Organic Chemistry demonstrated that DMAP can significantly improve the yield and selectivity of acylation reactions involving carboxylic acids and alcohols. The researchers found that DMAP not only accelerates the reaction rate but also enhances the formation of desired products by stabilizing key intermediates through hydrogen bonding interactions.

Beyond its role as a catalyst, 4-Dimethylaminopyridine has also found applications in polymer chemistry. A recent study in Macromolecules explored the use of DMAP as a co-catalyst in polymerization reactions. The researchers reported that DMAP can effectively promote the formation of well-defined polymers with controlled molecular weights and narrow polydispersity indices. This finding has significant implications for the development of advanced materials with tailored properties.

The safety and handling of 4-Dimethylaminopyridine are important considerations for both laboratory and industrial settings. While DMAP is generally considered safe when handled properly, it is important to follow standard safety protocols to minimize exposure risks. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling, and adequate ventilation should be provided to prevent inhalation of vapors.

In conclusion, 4-Dimethylaminopyridine (CAS No. 1122-58-3) is a highly versatile compound with a wide range of applications in organic synthesis and polymer chemistry. Its unique molecular structure and catalytic properties make it an invaluable tool for researchers and chemists working in various fields. As ongoing research continues to uncover new applications and optimizations for DMAP, its importance in chemical science is likely to grow even further.

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